Cloturin

Description

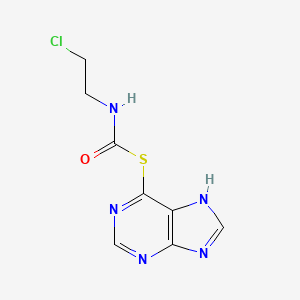

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(7H-purin-6-yl) N-(2-chloroethyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5OS/c9-1-2-10-8(15)16-7-5-6(12-3-11-5)13-4-14-7/h3-4H,1-2H2,(H,10,15)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBORDVFGPUGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146738 | |

| Record name | Cloturin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104789-46-0 | |

| Record name | Cloturin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloturin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOTURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT0968QNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development of Cloturin

Methodologies for Cloturin Synthesis

The synthesis of this compound involves the strategic combination of a purine (B94841) scaffold, specifically 6-mercaptopurine, with a reactive thiocarbamate side chain. The methodologies for its synthesis can be understood through both established and more contemporary chemical strategies.

Conventional Synthetic Pathways

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a likely synthetic route based on fundamental organic chemistry principles. The conventional synthesis would logically proceed through the reaction of 6-mercaptopurine with a suitable N-(2-chloroethyl) isocyanate derivative or a related reactive intermediate.

A plausible and conventional pathway for the synthesis of S-thiocarbamates involves the reaction of a thiol with an isocyanate. In the context of this compound, this would entail the reaction of 6-mercaptopurine (the thiol) with 2-chloroethyl isocyanate. This reaction would lead to the formation of the desired thiocarbamate linkage at the 6-position of the purine ring.

Table 1: Plausible Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 6-mercaptopurine | 2-chloroethyl isocyanate | 6-purinyl-N-[2-chloroethyl] thiocarbamate (this compound) | Nucleophilic addition |

This approach is analogous to established methods for the synthesis of other thiocarbamate derivatives and S-substituted 6-mercaptopurine compounds. researchgate.netresearchgate.net The reactivity of the thiol group on 6-mercaptopurine makes it a suitable nucleophile for attacking the electrophilic carbon of the isocyanate group.

Innovative Approaches in this compound Analog Derivatization

Modern synthetic methodologies offer a range of innovative approaches that could be applied to the derivatization of this compound to generate novel analogs with potentially improved therapeutic profiles. These methods focus on enhancing efficiency, selectivity, and molecular diversity.

One such innovative approach involves the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds and their derivatives. nih.gov For the derivatization of this compound, MAOS could be employed to rapidly explore a variety of substituents on the purine ring or modifications to the N-(2-chloroethyl) thiocarbamate side chain.

Another innovative strategy is the application of click chemistry . The robust and highly specific nature of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be utilized to attach a wide array of functional groups to a this compound scaffold that has been appropriately modified with an azide or alkyne handle. This would enable the rapid generation of a library of analogs for biological screening.

Flow chemistry represents another advanced synthetic methodology. By performing reactions in a continuous flow system, chemists can achieve better control over reaction parameters, leading to higher purity and more consistent product formation. This would be particularly advantageous for the large-scale and reproducible synthesis of this compound or its analogs.

Strategic Design Principles for this compound Analogs

The design of this compound analogs is guided by the desire to optimize its biological activity, selectivity, and pharmacokinetic properties. This is achieved through a deep understanding of the relationship between the molecule's structure and its function, often aided by computational tools.

Structure-Activity Relationship Investigations for this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound are not widely published, the extensive research on 6-mercaptopurine and other purine analogs provides a solid foundation for predicting how structural modifications might impact the activity of this compound derivatives.

The SAR of 6-mercaptopurine derivatives indicates that the nature of the substituent at the 6-position is critical for biological activity. aacrjournals.orgnih.govgpatindia.com Key principles that would likely apply to this compound analogs include:

Modification of the Alkylating Group: The 2-chloroethyl group is a known alkylating moiety. Altering its length, branching, or replacing the chlorine with other leaving groups could modulate the alkylating potential and, consequently, the cytotoxic and immunosuppressive activity.

Substitution on the Purine Ring: Modifications at other positions of the purine ring, such as the 2- or 8-positions, could influence the molecule's interaction with target enzymes or receptors. For instance, the introduction of an amino group at the 2-position, creating a thioguanine-like analog, has been shown to significantly alter the biological activity of related compounds. aacrjournals.org

Alterations to the Thiocarbamate Linker: The thiocarbamate group itself can be modified. For example, replacing the sulfur with an oxygen would yield a carbamate, which could have different chemical stability and biological properties.

Table 2: Inferred Structure-Activity Relationships for Potential this compound Analogs

| Modification Site | Potential Modification | Predicted Impact on Activity | Rationale based on 6-MP SAR |

| 2-position of purine | Addition of an amino group | Potentially increased potency | Analogy to the higher potency of thioguanine over 6-mercaptopurine aacrjournals.org |

| 8-position of purine | Introduction of various substituents | Likely decrease in activity | Substitutions at this position in 6-MP generally lead to loss of activity aacrjournals.org |

| N-alkyl chain | Increase or decrease in length | Modulation of lipophilicity and cell permeability | The length of the carbon chain at the 6-position of 6-MP influences activity gpatindia.com |

| Chloroethyl group | Replacement with other halogens (e.g., fluoro, bromo) | Altered alkylating reactivity and potency | The nature of the leaving group affects the rate and mechanism of alkylation |

Computational Approaches in Novel this compound Analog Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of novel analogs. These approaches can predict the properties and biological activities of virtual compounds before their synthesis, thereby saving time and resources.

For the design of novel this compound analogs, computational methods such as molecular docking could be employed to simulate the interaction of potential derivatives with relevant biological targets. For purine analogs, key targets often include enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH). nih.gov By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of newly designed analogs.

A cutting-edge computational approach for the discovery of novel drug candidates is the use of generative models , a type of artificial intelligence. These models can learn the underlying patterns in large datasets of chemical structures and then generate new, previously unseen molecules with desired properties. researchgate.netnih.govnih.gov

Machine Learning Applications in Clostrubin-like Compound Design

While specific applications of machine learning to the design of clostrubin-like compounds are not yet detailed in the literature, the broader field of natural product and polyketide synthesis stands to benefit significantly from computational and artificial intelligence approaches. nih.govwur.nlukri.org Clostrubin, being an aromatic polyketide, falls into a class of natural products for which machine learning models are being developed to predict biosynthetic pathways and design novel structures. nih.govoup.comrsc.org

Machine learning algorithms can be trained on large datasets of known polyketides and their biosynthetic gene clusters to identify patterns that govern their structure and function. nih.govwur.nl These models can then be used to predict the structures of novel polyketides from genomic data. nih.govoup.com For the design of clostrubin-like compounds, generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), could be employed. nih.gov These models can learn the underlying chemical space of polyketides and generate novel molecular structures with desired properties, such as enhanced antibacterial activity or improved metabolic stability.

Interactive Data Table: Key Reactions in the Total Synthesis of Clostrubin

| Step | Reaction Type | Reagents and Conditions | Purpose |

| Intermediate Step | Barton-Kellogg Olefination | Diazoketone, Thioketone, Toluene | Forges the two molecular segments together to form a tetrasubstituted alkene. nih.gov |

| Key Step | 6π Electrocyclization | Ultraviolet light (λ=365 nm, Hg lamp), CHCl3, 22 °C, 8 h | Constructs the fully substituted B ring through a photo-induced cyclization. nih.gov |

| Final Step | Global Deprotection | aq. HBr (48 wt%), AcOH, 120 °C, 10 h | Removes the methyl protecting groups to yield the final natural product, clostrubin. nih.gov |

Molecular and Cellular Mechanisms of Cloturin Action

Cloturin's Impact on Cellular Bioenergetics

Cancer cells often rely heavily on aerobic glycolysis, a phenomenon where glucose is converted to lactate (B86563) even in the presence of oxygen. frontiersin.orgresearchgate.netnih.gov This metabolic pathway, while less efficient in terms of ATP yield per molecule of glucose compared to oxidative phosphorylation, allows for the rapid production of energy and provides building blocks for cellular proliferation. nih.govyoutube.com

Investigations into this compound's effects have shown that it can inhibit this process. Specifically, a significant inhibition of aerobic glycolysis was observed in P388 murine leukaemia cells after a 60-minute exposure to the compound. nih.gov This suggests that this compound can interfere with the glycolytic pathway, potentially disrupting the rapid energy supply required by these malignant cells. nih.gov

Cellular respiration is the process by which cells convert biochemical energy from nutrients into ATP. wikipedia.orgtaylorandfrancis.com This can be divided into endogenous respiration, which utilizes the cell's internal energy stores, and exogenous respiration, which uses externally supplied substrates.

Studies on Ehrlich ascites carcinoma (EAC) cells demonstrated that this compound inhibited both endogenous and exogenous respiration. nih.gov The inhibitory effect on exogenous respiration was specifically noted when succinate (B1194679) was used as the substrate. nih.gov Succinate is a key intermediate in the Krebs cycle and donates electrons directly to Complex II of the mitochondrial electron transport chain. nih.gov The inhibition of succinate-fueled respiration points to a direct or indirect interference by this compound with the mitochondrial respiratory chain's function. nih.gov

Adenosine (B11128) Triphosphate (ATP) is the primary energy currency of the cell, and its stable supply is crucial for cellular functions and survival. nih.govyoutube.com By disrupting key energy-producing pathways like glycolysis and mitochondrial respiration, this compound consequently affects the cell's energy balance.

Research has shown that this compound leads to a decrease in the levels of ATP. nih.gov After a two-hour incubation period, a reduction in ATP was recorded in both Ehrlich ascites carcinoma and P388 murine leukaemia cells. nih.gov This depletion of the cellular energy reserve is a direct consequence of the compound's inhibitory effects on the primary ATP-generating processes. nih.gov

Interactive Table: Summary of this compound's Effects on Cellular Bioenergetics

| Cell Line | Effect on Aerobic Glycolysis | Effect on Respiration (Endogenous) | Effect on Respiration (Exogenous with Succinate) | Effect on ATP Levels (after 2h) |

| P388 Murine Leukaemia | Significant Inhibition (after 60 min) | Not specified | Not specified | Decreased |

| Ehrlich Ascites Carcinoma (EAC) | Not specified as significant | Inhibited | Inhibited | Decreased |

This compound's Interaction with Cellular Thiol Metabolism

Thiols are organic compounds containing a sulfhydryl (-SH) group, and they play a critical role in cellular physiology. creative-proteomics.com They are central to the antioxidant defense system, participate in detoxification, and are crucial for protein structure and function. researchgate.netnih.gov this compound has been shown to interact with and alter the levels of cellular thiol groups. nih.gov

Total thiol (T-SH) levels represent the combined pool of all molecules within the cell that contain a sulfhydryl group. This includes both protein-bound thiols and non-protein thiols. nih.gov Studies investigating the effect of this compound found that it caused a decrease in the total thiol levels in both Ehrlich ascites carcinoma and P388 murine leukaemia cells. nih.gov This reduction suggests that this compound may either directly react with thiol groups or induce an oxidative environment that leads to their depletion.

Non-protein thiols (NP-SH) are low-molecular-weight thiol compounds, with glutathione (B108866) being the most abundant and important in most cells. nih.govmdpi.com Glutathione is a key player in protecting cells from oxidative damage and detoxifying harmful substances. nih.govmdpi.com

The investigation into this compound's effects revealed a more pronounced impact on this specific subset of thiols. In both EAC and P388 cells, the level of non-protein thiols was decreased to a greater extent than the total thiol levels. nih.gov This significant reduction in the NP-SH pool, particularly glutathione, would likely impair the cell's antioxidant capacity and make it more vulnerable to oxidative stress. nih.gov

Interactive Table: Summary of this compound's Effects on Thiol Metabolism

| Cell Line | Effect on Total Thiols (T-SH) | Effect on Non-Protein Thiols (NP-SH) |

| P388 Murine Leukaemia | Decreased | Decreased (more than T-SH) |

| Ehrlich Ascites Carcinoma (EAC) | Decreased | Decreased (more than T-SH) |

Investigation of this compound's Dual Biological Modalities

This compound is a compound understood to possess dual biological activities, functioning as both an alkylating agent and an antimetabolite. This dual modality stems from its chemical structure, which incorporates features of both a nitrogen mustard and a purine (B94841) analogue.

Elucidation of Alkylating Properties

The alkylating properties of this compound are attributed to its mustard group. Alkylating agents are a class of compounds that exert their effects by attaching an alkyl group to the guanine (B1146940) base of DNA. wikipedia.org This process can occur on a single strand or form cross-links between the two strands of the DNA double helix, as well as cross-links between DNA and proteins. wikipedia.org The formation of these cross-links prevents the DNA strands from uncoiling and separating, which is a crucial step for DNA replication. wikipedia.org Consequently, the cells are unable to divide, leading to an arrest of the cell cycle and subsequent cell death. nih.gov

The reactivity of the chloroethyl groups in the mustard moiety is central to this mechanism. In an aqueous environment, one of the chloroethyl side chains can form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine. The second chloroethyl arm can then undergo the same process, leading to the formation of an interstrand or intrastrand cross-link. This damage to the DNA is often beyond the cell's capacity for repair, triggering apoptosis. nih.gov While the precise interactions of this compound's mustard group with DNA have not been detailed in available literature, its classification as a mustard compound strongly implies this mechanism of action.

Characterization of Antimetabolic Properties

In addition to its alkylating function, this compound exhibits antimetabolic properties, a characteristic derived from its structural similarity to mercaptopurine. nih.gov Antimetabolites are a class of substances that interfere with the normal metabolic processes within cells, particularly the synthesis of DNA and RNA. clevelandclinic.org They are typically structural analogs of endogenous metabolites and act by inhibiting key enzymes in metabolic pathways or by being incorporated into macromolecules like DNA and RNA, thereby producing a non-functional product. clevelandclinic.org

Mercaptopurine, and by extension its analog this compound, functions as a purine antagonist. Purines are essential building blocks for DNA and RNA. By mimicking the structure of natural purines, these antagonists can inhibit enzymes involved in purine synthesis, leading to a depletion of the necessary precursors for DNA and RNA synthesis. This disruption of nucleic acid synthesis is particularly effective against rapidly proliferating cells, which have a high demand for these building blocks. Research on this compound has shown that it can inhibit energy-producing processes, such as aerobic glycolysis, and decrease the levels of ATP in tumor cells, which is consistent with an antimetabolic mode of action. nih.gov

Immunomodulatory Mechanisms of this compound

While this compound's cytotoxic properties as an alkylating agent and antimetabolite are established, its specific effects on the immune system are not well-documented in publicly available scientific literature. The following sections outline the areas where investigation would be necessary to characterize its immunomodulatory profile.

Effects on Lymphoid Organ Cellularity

There is currently no available scientific literature detailing the specific effects of this compound on the cellularity of lymphoid organs such as the spleen, thymus, and lymph nodes.

Impact on Peripheral Blood Leukocyte Dynamics

Detailed studies on the impact of this compound on the dynamics of peripheral blood leukocytes, including neutrophils, lymphocytes, and monocytes, are not present in the available scientific literature.

Modulation of Phagocytic Activity

There is no scientific evidence available to describe the modulatory effects of this compound on the phagocytic activity of immune cells such as macrophages and neutrophils.

Influence on Graft-Versus-Host Reaction Pathways

Graft-versus-host disease (GVHD) is a significant complication following allogeneic hematopoietic stem cell transplantation, where donor immune cells (the graft) attack the recipient's tissues (the host). The pathogenesis of GVHD is complex, involving T-cell activation, cytokine release, and subsequent tissue damage.

Future research on this compound would need to investigate its potential to modulate these pathways. Key areas of inquiry would include:

T-Cell Proliferation and Activation: Does this compound inhibit or enhance the proliferation and activation of donor T-cells in response to host antigens? Studies would need to assess markers of T-cell activation, such as CD25 and CD69 expression, and proliferation assays.

Cytokine Production: The "cytokine storm" is a hallmark of acute GVHD. It would be crucial to determine if this compound alters the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2) or anti-inflammatory cytokines (e.g., IL-10, TGF-β) by immune cells.

Dendritic Cell Function: Antigen-presenting cells, particularly dendritic cells, are critical for initiating the GVHD response. Research should explore whether this compound affects dendritic cell maturation, antigen presentation, and their ability to stimulate T-cells.

A hypothetical data table for such future findings might look like this:

| Pathway Component | Effect of this compound | Mechanism of Action |

| T-Cell Proliferation | Data Not Available | Data Not Available |

| Pro-inflammatory Cytokines | Data Not Available | Data Not Available |

| Dendritic Cell Maturation | Data Not Available | Data Not Available |

Regulation of Specific Antibody Production

The production of specific antibodies by B-lymphocytes is a cornerstone of the adaptive immune response. This process is tightly regulated by a complex interplay of B-cells, T-helper cells, and various signaling molecules.

To understand this compound's role in this process, research would need to address:

B-Cell Activation and Differentiation: Does this compound directly impact the activation of B-cells upon antigen encounter? Does it influence their differentiation into antibody-secreting plasma cells or memory B-cells?

T-Helper Cell Influence: The interaction between B-cells and T-helper cells is vital for a robust antibody response. Investigations should examine if this compound modulates the function of T-helper cells and their ability to provide help to B-cells.

Immunoglobulin Isotype Switching: Does this compound affect the process of class-switch recombination, thereby influencing the type of antibody produced (e.g., IgG, IgA, IgE)?

Future research findings could be summarized in a table similar to the one below:

| Aspect of Antibody Production | Effect of this compound | Cellular Target |

| B-Cell Proliferation | Data Not Available | Data Not Available |

| Plasma Cell Differentiation | Data Not Available | Data Not Available |

| T-Helper Cell Function | Data Not Available | Data Not Available |

Analysis of this compound's Genotoxicity and Mutagenic Interactions

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. A thorough assessment of any new chemical compound's genotoxicity is a critical aspect of its safety profile.

The investigation into this compound's genotoxicity would require a battery of standardized tests, including:

Ames Test: This bacterial reverse mutation assay is a primary screening tool to assess the mutagenic potential of a chemical.

In Vitro Mammalian Cell Micronucleus Test: This test determines if a compound causes chromosomal damage in mammalian cells.

In Vivo Genotoxicity Studies: If in vitro tests are positive, in vivo studies in animal models are necessary to understand the genotoxic potential in a whole organism.

Furthermore, the potential for mutagenic interactions with other compounds would need to be evaluated. This involves testing this compound in combination with known mutagens to see if it enhances (synergism) or reduces (antagonism) their mutagenic effects.

A summary of potential genotoxicity findings could be presented as follows:

| Genotoxicity Assay | Result with this compound | Metabolic Activation |

| Ames Test (Bacterial Reverse Mutation) | Data Not Available | Data Not Available |

| In Vitro Micronucleus Test (Mammalian Cells) | Data Not Available | Data Not Available |

| In Vivo Comet Assay (Animal Model) | Data Not Available | Not Applicable |

Preclinical Research Models for Cloturin Investigation

In Vitro Cellular Models for Cloturin Efficacy and Mechanistic Studies

In vitro cellular models provide controlled environments to assess the direct impact of a compound on specific cell types, investigate cellular processes, and elucidate potential mechanisms. Studies on this compound have utilized established cell lines to explore its efficacy and biochemical effects.

Murine Leukemia Cell Lines (e.g., P388)

The P388 cell line is a widely used murine lymphoid neoplasm cell line derived from a spontaneous lymphocytic leukemia in DBA/2 mice. cytion.comaccegen.com These cells are employed in cancer research, particularly for studying leukemia and evaluating the efficacy of anti-cancer compounds due to their rapid proliferation and sensitivity to chemotherapeutic agents. cytion.com

Research has investigated the effect of this compound on energy-producing processes in P388 murine leukaemia cells incubated in vitro. researchgate.netnih.govunn.rupdfdrive.to A significant finding was the inhibition of aerobic glycolysis in P388 cells after 60 minutes of exposure to this compound. researchgate.netnih.gov Furthermore, this compound was found to decrease the level of ATP in P388 cells after a 2-hour incubation period. researchgate.netnih.gov Studies also explored the effect of this compound on the level of total (T-SH) and non-protein (NP-SH) thiol groups in these cells, observing a greater decrease in NP-SH compared to T-SH. researchgate.netnih.gov

Beyond energy metabolism, the effect of this compound on the biosynthesis of macromolecules, including DNA, RNA, and proteins, has been studied in P388 leukemia cells. nlk.cz These investigations aimed to understand the compound's mode of action at a fundamental biochemical level. nlk.cz

Ehrlich Ascites Carcinoma (EAC) Cell Systems

Ehrlich Ascites Carcinoma (EAC) cell systems are another established in vitro model used in cancer research, often employed for primary biochemical screening of cytotoxic effects. researchgate.net Studies have examined the impact of this compound on EAC cells, similar to the investigations conducted with P388 cells. researchgate.netnih.govpdfdrive.tonlk.czidrblab.net

In EAC cells, this compound was shown to inhibit both endogenous and exogenous respiration when succinate (B1194679) was used as a substrate. researchgate.netnih.gov Consistent with the findings in P388 cells, this compound also decreased the level of ATP in EAC cells after 2 hours of incubation. researchgate.netnih.gov The levels of total and non-protein thiol groups were also affected in EAC cells, with NP-SH decreasing more significantly than T-SH. researchgate.netnih.gov

The cytotoxic effects of this compound in EAC cells have been measured by assessing the inhibition of the incorporation of labeled precursors, such as 14C-adenine and 14C-valine, into the trichloroacetic acid (TCA)-insoluble fraction. researchgate.net Further kinetic studies investigated the incorporation of 14C-thymidine and 14C-uridine into EAC cells, providing insights into the inhibition of DNA and RNA biosynthesis. researchgate.netnlk.cz

Other Established In Vitro Biological Systems

While the research specifically on this compound highlighted in the provided sources primarily focuses on P388 and EAC cells, preclinical in vitro research broadly utilizes a variety of other established biological systems. These can include different mammalian cell lines representing various cancer types or normal tissues, primary cell cultures, and cell-free systems. nih.govaip.org These systems allow for the investigation of diverse biological processes and the assessment of compound effects on specific molecular targets or pathways. nih.govaip.orgpharmaron.com The choice of in vitro model is guided by the specific research question and the biological activity being investigated.

In Vivo Animal Models for this compound Biological Effects

Murine Immunological Models

Murine immunological models are utilized to study the effects of compounds on the immune system and its components. frontiersin.orgjax.orgtaconic.comfrontiersin.org These models can range from immunocompetent strains to various immunodeficient models, each offering specific advantages for studying different aspects of immune responses, immune-mediated diseases, or the interaction between a compound and the immune system. frontiersin.orgjax.orgtaconic.comfrontiersin.org While the provided information does not detail the use of this compound in specific murine immunological models, such models would be relevant for assessing any potential immunomodulatory effects of the compound or its interaction with the immune microenvironment in the context of cancer. mlm-labs.comtranscurebioservices.comtranspharmation.com

Murine Leukemia Models

Summary of In Vitro Findings on this compound in Murine Cell Lines

| Cell Line | Process Investigated | Observed Effect of this compound | Source |

| P388 Murine Leukemia | Aerobic Glycolysis | Significant inhibition after 60 min | researchgate.netnih.gov |

| P388 Murine Leukemia | ATP Level | Decreased after 2 h incubation | researchgate.netnih.gov |

| P388 Murine Leukemia | Total Thiols (T-SH) | Decreased | researchgate.netnih.gov |

| P388 Murine Leukemia | Non-Protein Thiols (NP-SH) | Decreased (more than T-SH) | researchgate.netnih.gov |

| P388 Murine Leukemia | Biosynthesis (DNA, RNA, Protein) | Inhibition of incorporation of labeled precursors | nlk.cz |

| Ehrlich Ascites Carcinoma | Endogenous Respiration (Succinate) | Inhibited | researchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | Exogenous Respiration (Succinate) | Inhibited | researchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | ATP Level | Decreased after 2 h incubation | researchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | Total Thiols (T-SH) | Decreased | researchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | Non-Protein Thiols (NP-SH) | Decreased (more than T-SH) | researchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | Biosynthesis (DNA, RNA, Protein) | Inhibition of incorporation of labeled precursors | researchgate.netnlk.cz |

Models for Antisickling Activity Evaluation

Evaluation of the antisickling activity of a compound like this compound primarily relies on in vitro and in vivo models that mimic the conditions leading to hemoglobin polymerization and red blood cell sickling characteristic of sickle cell disease (SCD).

In vitro assays are fundamental for initial screening and characterization. A common approach involves exposing red blood cells from individuals with sickle cell trait or SCD to hypoxic conditions in the presence and absence of the test compound. The degree of sickling is then quantified, often using microscopy or automated imaging systems. The Emmel's test is a classic example of such a method, assessing the ability of a compound to prevent or reverse sickling under deoxygenation. High-throughput screening assays, such as the one used in the ReFRAME drug repurposing library screen where this compound was identified, enable the rapid evaluation of large numbers of compounds for their antisickling potential. These assays typically measure sickling times or the fraction of sickled cells after deoxygenation.

Research findings from a phenotypic screen of the ReFRAME library identified this compound as exhibiting statistically significant antisickling activity. In this screen, this compound demonstrated an IC50 of 9.7 ± 0.5 μM against sickling in sickle trait cells. This indicates the concentration at which this compound inhibits sickling by 50% in this specific in vitro model.

Data from in vitro antisickling assays can be presented in tables to summarize the efficacy of this compound across different concentrations or compared to control substances.

| Compound | Model System | Assay Type | IC50 (μM) | Reference |

| This compound | Sickle trait cells | Phenotypic screening | 9.7 ± 0.5 |

Advanced Preclinical Modeling Strategies in this compound Research

Beyond traditional 2D cell cultures and basic in vivo models, advanced preclinical modeling strategies offer more physiologically relevant platforms for investigating compounds like this compound. These strategies aim to better mimic the complex cellular environment and interactions present in human tissues.

Application of Organoid Systems and Three-Dimensional Cell Cultures

Organoid systems and three-dimensional (3D) cell cultures represent significant advancements in in vitro modeling. Unlike conventional 2D cultures where cells grow on flat surfaces, 3D models allow cells to grow in a more natural, three-dimensional environment, facilitating cell-cell and cell-matrix interactions that are crucial for tissue function and organization.

For investigating this compound's antisickling activity, 3D culture systems could involve culturing hematopoietic stem cells or erythroid progenitor cells that can differentiate into red blood cells. These models could potentially allow for the study of this compound's effects on erythropoiesis and the maturation of red blood cells, in addition to its direct effects on mature sickle erythrocytes. Organoids, which are self-assembling 3D structures derived from stem cells or progenitor cells that mimic organ-specific architecture and function, could potentially be developed from bone marrow or hematopoietic stem cells from SCD patients or appropriate animal models. Such organoids could provide a more complex and relevant environment to study the impact of this compound on the production and sickling of red blood cells within a tissue-like context. While no specific studies on this compound using organoid models for antisickling activity were found in the search results, the application of these models is increasingly common in preclinical research for various diseases, including hematological disorders.

These advanced models can provide insights into how this compound might affect red blood cell development, membrane integrity, and interaction with other cell types in a microenvironment that more closely resembles the bone marrow or blood vessels.

Integration of In Silico, In Vitro, and In Vivo Research Paradigms

An integrated approach combining in silico (computational), in vitro (laboratory experiments), and in vivo (living organism) research paradigms offers a powerful strategy for the comprehensive preclinical investigation of compounds like this compound.

In silico methods, such as molecular docking and simulations, can be used to predict how this compound interacts with potential biological targets involved in the sickling process or related pathways. These computational studies can help to understand the compound's binding affinity and potential mechanisms of action at a molecular level, guiding subsequent in vitro experiments.

In vitro studies, as discussed in Section 4.2.3 and 4.3.1, provide essential data on this compound's direct effects on sickle red blood cells and potentially on erythroid development in controlled laboratory settings. The antisickling IC50 value obtained from in vitro screening is a key piece of data generated at this stage.

In vivo studies, typically conducted in animal models, are crucial for evaluating the systemic effects of this compound, including its pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in reducing disease severity, and potential impact on various organ systems. While specific in vivo antisickling data for this compound was not found, general preclinical drug development for SCD involves assessing improvements in hematocrit, reduced sickling in circulation, prevention of vaso-occlusive events, and amelioration of organ damage in relevant animal models.

The integration of these paradigms allows researchers to move from computational predictions to in vitro validation and finally to in vivo confirmation, building a more complete picture of this compound's potential as an antisickling agent. This iterative process, where findings from one paradigm inform the design and interpretation of experiments in another, enhances the efficiency and predictiveness of preclinical research.

Analytical Methodologies in Cloturin Research

Spectroscopic Techniques for Cloturin Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of this compound. These methods interact with the compound using electromagnetic radiation to obtain information about its composition and structure. solubilityofthings.comjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including this compound. solubilityofthings.comjchps.comresearchgate.netstudypug.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the connectivity of atoms and their spatial arrangement. solubilityofthings.comresearchgate.net Both ¹H NMR and ¹³C NMR are routinely applied to identify different types of hydrogen and carbon atoms within the this compound molecule and their neighboring environments. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer more complex correlation data, aiding in the assignment of signals and confirmation of structural fragments. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. studypug.comlibretexts.org IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. libretexts.org The absorption of specific frequencies of IR light corresponds to the presence of particular functional groups, providing valuable clues about the structural components of this compound. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the this compound molecule, particularly if it contains chromophores (groups that absorb UV or visible light). infinitiaresearch.com UV-Vis spectroscopy is useful for quantitative analysis and can also support structural elucidation by indicating the presence of conjugated systems or aromatic rings.

Raman spectroscopy, which is associated with molecular bonding structures, can also be employed, particularly for analyzing solid-state samples of this compound. researchgate.net

For crystalline forms of this compound, X-ray crystallography can provide a definitive three-dimensional structure at the atomic level. studypug.com This technique involves diffracting X-rays through a crystal and analyzing the resulting pattern to determine the arrangement of atoms.

An example of spectroscopic data for a hypothetical compound like this compound might include characteristic NMR shifts and coupling constants, IR absorption bands, and UV-Vis absorption maxima.

| Technique | Information Provided | Example Application for this compound |

| ¹H NMR Spectroscopy | Types and connectivity of hydrogen atoms | Confirming the presence and environment of specific proton groups |

| ¹³C NMR Spectroscopy | Types and connectivity of carbon atoms | Elucidating the carbon skeleton |

| IR Spectroscopy | Identification of functional groups | Detecting carbonyl, hydroxyl, or amine functionalities |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | Analyzing conjugated systems and quantifying concentration |

| X-ray Crystallography | 3D molecular structure (crystalline state) | Obtaining a definitive atomic arrangement |

Chromatographic Separation Methods for this compound and its Biotransformation Products

Chromatography is essential for separating this compound from reaction mixtures, impurities, or biological matrices, and for isolating its biotransformation products. excedr.comkhanacademy.orgnih.govbioanalysis-zone.comijpsjournal.com This technique separates components based on their differential distribution between a stationary phase and a mobile phase. excedr.comnih.govijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of this compound and its related substances. excedr.comkhanacademy.orgijpsjournal.comresolvemass.cabiomedres.us HPLC is particularly suitable for analyzing non-volatile or thermally unstable compounds. nih.govbiomedres.us Different HPLC modes, such as reversed-phase, normal-phase, or size-exclusion chromatography, can be employed depending on the polarity and size of this compound and its biotransformation products. excedr.comkhanacademy.orgijpsjournal.com The choice of stationary phase (e.g., C18, silica) and mobile phase (solvent system) is optimized to achieve adequate separation resolution. excedr.comkhanacademy.org

Gas Chromatography (GC) is applicable if this compound or its biotransformation products are volatile or can be derivatized to become volatile. excedr.comijpsjournal.com GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. excedr.com

Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis, monitoring reaction progress, or initial assessment of sample complexity before using more sophisticated chromatographic techniques. excedr.comkhanacademy.orgijpsjournal.com

Chromatographic methods are often coupled with detectors such as UV-Vis detectors, refractive index detectors, or evaporative light scattering detectors to monitor the separated compounds.

A hypothetical chromatogram showing the separation of this compound from a biotransformation product might display distinct peaks at different retention times.

| Chromatographic Technique | Principle of Separation | Application in this compound Analysis |

| HPLC | Partitioning between stationary and mobile phases | Separation of this compound from impurities and biotransformation products |

| GC | Volatility and partitioning | Analysis of volatile this compound derivatives or biotransformation products |

| TLC | Adsorption/partitioning on a thin layer | Quick assessment of purity and reaction monitoring |

Mass Spectrometry Applications in this compound Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and structural information of this compound and its related compounds by measuring the mass-to-charge ratio (m/z) of ions. solubilityofthings.comstudypug.comlibretexts.orgwikipedia.orgbroadinstitute.orgplasmion.com MS can identify unknown compounds, quantify known compounds, and provide insights into molecular structure through fragmentation patterns. libretexts.orgwikipedia.orgbroadinstitute.orgleeder-analytical.com

Various ionization techniques are available, and the choice depends on the properties of this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for polar and less volatile compounds like many pharmaceutical candidates, often coupled with liquid chromatography (LC-MS). labtoo.compnrjournal.comlibretexts.orgijpsjournal.com Electron Impact (EI) ionization is typically used with gas chromatography (GC-MS) for more volatile compounds and provides characteristic fragmentation patterns useful for library searching and structure identification. pnrjournal.comlibretexts.orgleeder-analytical.com

Mass analyzers, such as quadrupole, time-of-flight (TOF), or Orbitrap, separate ions based on their m/z ratio, offering varying degrees of resolution and accuracy. broadinstitute.orgplasmion.com High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of this compound and its fragments, aiding in structural confirmation and identification of unknowns. libretexts.orglibretexts.orgleeder-analytical.com

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, allowing for fragmentation of selected ions and analysis of the resulting fragments. libretexts.org This provides more detailed structural information and enhances the selectivity and sensitivity of the analysis, particularly for complex samples or trace analysis of this compound and its metabolites.

Hyphenated techniques like LC-MS and GC-MS are indispensable in this compound research, combining the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. labtoo.compnrjournal.comresearchgate.netstudypug.comlibretexts.orgleeder-analytical.comijpsjournal.com LC-MS is frequently the method of choice for pharmacokinetics and bioavailability studies. resolvemass.ca

A hypothetical mass spectrum of this compound might show a prominent molecular ion peak and several fragment ion peaks, providing a unique mass fingerprint for identification.

| Mass Spectrometry Application | Information Provided | Relevance to this compound Research |

| Molecular Weight Determination | Accurate mass of the molecule | Confirmation of synthesized this compound and identification of metabolites |

| Elemental Composition | Exact atomic composition (with HRMS) | Verification of chemical formula |

| Fragmentation Pattern Analysis | Structural information from ion breakdown | Elucidating the structure of this compound and its biotransformation products |

| Quantification | Concentration of this compound in a sample | Determining purity and analyzing samples from various sources |

| Hyphenated Techniques (LC-MS, GC-MS) | Separation and identification/quantification | Analysis of complex mixtures containing this compound and related compounds |

Bioanalytical Method Development for this compound Quantification in Biological Matrices

Bioanalytical method development is crucial for quantifying this compound and its biotransformation products in biological matrices such as plasma, serum, urine, or tissue samples. resolvemass.caijpsjournal.compnrjournal.comresolvemass.calabmanager.com This is essential for understanding the compound's behavior in biological systems. pnrjournal.comresolvemass.ca

The process involves designing, validating, and applying analytical techniques to achieve accurate, reliable, and reproducible results. resolvemass.capnrjournal.comlabmanager.com Key steps include sample collection, sample preparation to remove interfering substances from the biological matrix, and analysis using sensitive and specific techniques. pnrjournal.com

LC-MS/MS is the gold standard technique in bioanalytical laboratories due to its high sensitivity and selectivity, making it ideal for quantifying this compound at low concentrations in complex biological samples. ijpsjournal.compnrjournal.com HPLC coupled with UV or fluorescence detection is also used, particularly if the required sensitivity can be achieved. resolvemass.caresolvemass.ca Enzyme-Linked Immunosorbent Assay (ELISA) is another technique, often used for larger biomolecules, but immunoassay-based methods could potentially be developed for this compound if specific antibodies are available. resolvemass.caijpsjournal.comresolvemass.ca

Method validation is a critical part of bioanalytical method development, ensuring that the method is suitable for its intended purpose. pnrjournal.comlabmanager.com Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, range, and robustness, following regulatory guidelines. pnrjournal.comlabmanager.com

Sample preparation techniques, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), are employed to isolate this compound and its metabolites from the biological matrix and reduce matrix effects that can interfere with the analysis. news-medical.netijpsjournal.com

A hypothetical calibration curve for the quantification of this compound in plasma using LC-MS/MS might show a linear relationship between the this compound concentration and the instrument response over a specific range.

| Bioanalytical Method Aspect | Description | Importance for this compound Quantification in Biological Matrices |

| Sample Preparation | Removal of matrix interferences, extraction of analytes | Ensuring clean samples for analysis and improving sensitivity |

| Analytical Technique | Highly sensitive and selective methods (e.g., LC-MS/MS, HPLC) | Accurate and reliable measurement of this compound at relevant concentrations |

| Method Validation | Assessment of accuracy, precision, linearity, sensitivity, specificity, etc. | Demonstrating the reliability and suitability of the method for its purpose |

| Quantification | Determination of this compound concentration using calibration standards | Measuring this compound levels in biological samples for various studies |

Methodologies for Impurity Profiling and Quality Control in this compound Synthesis

Impurity profiling and quality control are essential throughout the synthesis of this compound to ensure the final product meets stringent purity and quality standards. biomedres.usglobalpharmatek.comijpsjournal.comlongdom.org Impurities can arise from starting materials, reagents, intermediates, by-products, or degradation products. biomedres.usglobalpharmatek.comijpsjournal.comlongdom.org

Analytical techniques are employed to identify, characterize, and quantify these impurities. biomedres.usglobalpharmatek.comlongdom.org Chromatographic methods, particularly HPLC and GC, often coupled with MS (LC-MS, GC-MS), are the primary tools for impurity profiling. biomedres.usleeder-analytical.com These hyphenated techniques allow for the separation of this compound from various impurities and the identification of the impurities based on their mass spectra and retention times. biomedres.us

High-resolution mass spectrometry is particularly valuable for determining the elemental composition of unknown impurities, aiding in their identification. libretexts.orglibretexts.orgleeder-analytical.com NMR spectroscopy can be used to determine the structure of isolated impurities if sufficient quantities are available. researchgate.net

Analytical methods used for impurity profiling must be validated to ensure they are capable of detecting and quantifying impurities at relevant levels according to regulatory guidelines. pnrjournal.comlabmanager.comglobalpharmatek.comijpsjournal.comlongdom.org The impurity profile of this compound can be influenced by changes in the synthesis route or manufacturing process. ijpsjournal.com

Quality control involves routine testing of this compound batches using validated analytical methods to ensure consistency in purity and quality. This includes testing for the absence of specified impurities and ensuring that the levels of other impurities are below acceptable limits. biomedres.usglobalpharmatek.comijpsjournal.comlongdom.org

A hypothetical impurity profile for a batch of synthesized this compound might list the identified impurities, their retention times in a specific chromatographic method, and their quantified levels.

| Impurity Profiling/QC Aspect | Description | Importance for this compound Synthesis |

| Impurity Identification | Determining the chemical structure of impurities | Understanding potential sources and mitigating their formation |

| Impurity Quantification | Measuring the amount of each impurity present | Ensuring impurity levels are below acceptable limits as per quality standards |

| Analytical Method Validation | Ensuring methods are suitable for detecting and quantifying impurities | Providing reliable data for quality control and regulatory submissions |

| Routine Quality Control | Regular testing of synthesized batches | Ensuring consistent purity and quality of this compound |

Computational Studies and Cheminformatics in Cloturin Research

Molecular Docking and Dynamics Simulations of Cloturin-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor (e.g., a protein target) to form a stable complex. This method estimates the binding affinity and helps understand the nature of the interaction, including identifying key residues involved in binding researchgate.net. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the complex and conformational changes of both the ligand and the target nih.govmdpi.com.

Generally, molecular docking protocols often involve global rigid-protein docking followed by flexible docking to account for the flexibility of the protein binding site and the ligand nih.govmdpi.com. Scoring functions are used to estimate binding affinities and rank different poses biostrand.ai. Molecular dynamics simulations can then be performed on selected poses to evaluate the stability of the protein-ligand complex over time and refine binding energy calculations nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that correlate the chemical structure of a set of compounds with their biological activity. nih.gov. By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new or untested compounds and provide insights into the structural requirements for optimal activity nih.gov.

QSAR models can be built using various statistical methods, correlating molecular descriptors (representing properties like electronic, steric, and lipophilic features) with observed biological activity data (e.g., IC50 values) nih.gov. These models can then be used to predict the activity of new compounds and guide the design of analogs with improved properties.

In Silico Screening for this compound-like Compounds with Defined Biological Activities

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of chemical compounds to identify potential hits with desired biological activities biostrand.aifrontiersin.orgnih.govresearchgate.net. This approach can significantly reduce the time and cost associated with traditional high-throughput screening methods. In silico screening can be structure-based (using the 3D structure of the target) or ligand-based (using the properties of known active compounds) biostrand.ai.

Predictive Modeling of this compound's Biological Pathways

Predictive modeling of biological pathways aims to understand and forecast how a chemical compound interacts with and influences complex biological networks and pathways within a cell or organism nih.govthecvf.combiorxiv.orgnih.govbiorxiv.org. This involves integrating various types of biological data, such as genomics, transcriptomics, proteomics, and metabolomics, with information about the compound's structure and known interactions thecvf.combiorxiv.orgbiorxiv.org.

While specific predictive modeling studies focused solely on the biological pathways modulated by this compound were not detailed in the search results, this compound's classification as a purine (B94841) analog medkoo.comhodoodo.com provides a starting point for such investigations. Purine analogs are known to interfere with purine metabolism ctdbase.org, which is a fundamental biological pathway. Predictive modeling could be used to simulate the effects of this compound on purine synthesis and other related pathways, potentially identifying downstream effects and affected biological processes.

Methods for predictive modeling of biological pathways include network reconstruction and analysis, Boolean modeling, and machine learning approaches nih.govthecvf.combiorxiv.orgnih.govbiorxiv.org. These techniques can help predict a compound's biological role, identify potential off-target effects, and understand its mechanism of action within a systems biology context biorxiv.orgnih.govbiorxiv.org. Studies have shown that profile-inspired approaches can predict the potential biological pathway of a chemical compound from its 2D structure alone biorxiv.org.

Applications of Generative Artificial Intelligence and Machine Learning in De Novo this compound Analog Design

Future Directions and Emerging Research Avenues for Cloturin

Exploration of Novel Therapeutic Indications for Cloturin and its Analogs

The unique chemical structure of this compound, which combines alkylating and antimetabolic properties, opens up a wide range of possibilities for new therapeutic applications. nih.gov

This compound has been identified as a substance with significant cancerostatic effects. nih.gov As a purine (B94841) analog, it falls into a class of compounds known for their roles in cancer treatment. nih.govjyoungpharm.org Research has shown that this compound is therapeutically more effective than the established antineoplastic agent 6-mercaptopurine in studies involving transplantable tumors in mice and rats. nih.gov Furthermore, a synergistic therapeutic effect was observed when this compound was used in combination with cytosine arabinoside, another chemotherapy agent. nih.gov

Future research is poised to explore the full potential of this compound in oncology. This includes its application in a broader range of malignancies and in combination with other chemotherapeutic drugs. mdpi.com The development of novel this compound analogs could also lead to compounds with enhanced efficacy and reduced toxicity.

Table 1: Comparative Antineoplastic Potential of Purine Analogs

| Compound | Mechanism of Action | Therapeutic Application | Key Research Findings |

| This compound | Alkylating and antimetabolic properties | Cytostatic agent for transplantable tumors | More effective than 6-mercaptopurine; synergistic with cytosine arabinoside. nih.gov |

| 6-Mercaptopurine | Purine antagonist, inhibits DNA synthesis | Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis | A foundational purine analog in chemotherapy. |

| Azathioprine | Prodrug of 6-mercaptopurine, immunosuppressive and cytotoxic effects | Immunosuppression in organ transplantation, autoimmune diseases | Widely used immunosuppressant with cytotoxic potential. nih.gov |

| Fludarabine | Purine analog, inhibits DNA synthesis | Chronic lymphocytic leukemia | A key agent in the treatment of indolent lymphoid malignancies. nih.gov |

Studies have demonstrated that this compound has a pronounced, nonselective suppressive effect on the immune system. nih.gov In immunological tests on mice, this compound was found to decrease the cellularity of the spleen and bone marrow, induce leukocytopenia, and suppress phagocytosis and graft-versus-host reactions. nih.gov Notably, its immunosuppressive activity was more pronounced than that of azathioprine, a commonly used immunosuppressant. nih.gov The immunosuppressive effect of this compound on T-dependent specific antibody production suggests that it possesses both alkylating and antimetabolic properties. nih.gov

These findings suggest that this compound and its derivatives could be valuable not only as cytostatic drugs but also as potent immunosuppressive agents. nih.gov Future research should focus on elucidating the precise molecular mechanisms of its immunosuppressive action and exploring its potential in treating autoimmune disorders and preventing organ transplant rejection. The development of more selective this compound analogs could also help in minimizing off-target effects.

Currently, there is no scientific literature to support the investigation of this compound or its direct analogs as antisickling agents. Research into pharmacological treatments for sickle cell disease has explored various avenues, but the potential of 6-purinyl-N-[2-chloroethyl] thiocarbamate in this area remains unexplored. Future research could hypothetically investigate whether the structural motifs of this compound could be adapted to design molecules that inhibit the polymerization of sickle hemoglobin or modulate red blood cell hydration, key pathological events in sickle cell disease. However, it is important to note that this is a speculative area of research without a current evidence base.

As a purine analog, this compound belongs to a class of compounds that includes many effective antiviral agents. nih.gov Nucleoside analogs often act as chain terminators during viral DNA or RNA synthesis. While there is no current research specifically investigating the antiviral properties of this compound, its chemical nature as a purine derivative suggests a theoretical potential for such applications. Future studies could screen this compound and its analogs for activity against a range of viruses, particularly those where purine metabolism is a critical component of the viral life cycle. The synthesis of 2'-deoxy-4'-thio purine nucleosides has been shown to yield compounds with potent activity against Hepatitis B Virus (HBV) and Human Cytomegalovirus (HCMV), indicating that modifications to the purine structure can lead to significant antiviral effects. nih.gov

Advancement of Synthetic Strategies for Complex this compound Architectures

The synthesis of this compound and its carbamate analog has been described in patent literature. The process involves the reaction of hypoxanthine or 6-mercaptopurine with 2-chloroethylisocyanate. google.com This reaction is notably accelerated by the presence of an alkaline agent, such as a tertiary organic amine, which can increase the reaction rate by an order of magnitude and improve the product yield. google.com Suitable inert media for this synthesis include dimethylformamide, dimethylsulfoxide, and tetramethylurea. google.com

Future advancements in synthetic chemistry could enable the creation of more complex this compound architectures. The development of novel synthetic routes for purine derivatives is an active area of research. researchgate.net These advanced strategies could facilitate the synthesis of a library of this compound analogs with diverse substitutions on the purine ring and modifications to the thiocarbamate side chain. Such a library would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of this compound.

Integration of Multi-Omics Data in this compound Mechanistic Studies

To date, no multi-omics studies have been published specifically on this compound. However, the application of multi-omics approaches to the study of purine metabolism and other purine analogs highlights the potential of these techniques to provide a deeper understanding of this compound's mechanism of action. nih.govnih.gov Integrated analyses of transcriptomics, proteomics, and metabolomics can reveal the global effects of a drug on cellular pathways.

For instance, a multi-omics approach could be used to:

Identify the specific cellular pathways perturbed by this compound in cancer cells and immune cells.

Elucidate the molecular basis for its synergistic effects with other drugs.

Discover potential biomarkers for predicting patient response to this compound therapy.

Uncover novel mechanisms of action beyond its known alkylating and antimetabolic properties.

By integrating multi-omics data, researchers can construct a comprehensive picture of how this compound exerts its therapeutic effects and identify new avenues for its clinical application. mdpi.com

Development of High-Throughput Screening Assays for this compound Derivatives

There is no information available in the public domain regarding the development of high-throughput screening assays for any derivatives of this compound.

Addressing Translational Challenges and Research Gaps in this compound Science

Due to the absence of any foundational research on this compound, there are no identifiable translational challenges or research gaps to address. The primary and most significant research gap is the complete lack of any scientific data or publications on the compound itself.

Q & A

Q. 1.1. What experimental methodologies are recommended for initial identification and characterization of Cloturin?

To identify and characterize this compound, researchers should:

- Step 1 : Perform spectroscopic analysis (e.g., NMR, FT-IR, mass spectrometry) to determine molecular structure and purity .

- Step 2 : Use chromatographic techniques (HPLC, GC-MS) to assess compound stability and isolate isoforms .

- Step 3 : Validate results against literature-reported spectral data to confirm identity .

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Sensitivity | Key Parameters |

|---|---|---|---|

| NMR | Structural elucidation | High | Chemical shifts, coupling constants |

| HPLC-MS | Purity assessment | Moderate | Retention time, m/z ratios |

| X-ray diffraction | Crystalline structure analysis | High | Unit cell dimensions |

Q. 1.2. How should researchers design a literature review to identify gaps in this compound research?

- Strategy : Use Boolean operators (e.g., "this compound AND bioactivity NOT synthesis") in databases like PubMed and Scopus .

- Focus : Prioritize peer-reviewed studies published in the last decade. Cross-reference methodologies to identify inconsistent protocols .

- Tools : Semantic search engines (e.g., Google Scholar’s "Related Articles") to map interdisciplinary connections .

Q. 1.3. What criteria define a robust hypothesis for this compound’s mechanism of action?

A hypothesis must:

- Be testable (e.g., "this compound inhibits Enzyme X via competitive binding").

- Align with existing theories (e.g., structural analogs targeting similar pathways) .

- Incorporate measurable outcomes (e.g., IC50 values, binding affinity) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Method : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay conditions) .

- Triangulation : Compare results across in vitro, in vivo, and in silico models to identify model-specific biases .

- Variables to Control :

- pH, temperature, and solvent systems in biochemical assays.

- Cell line variability (e.g., HEK293 vs. HeLa) .

Table 2 : Conflicting Bioactivity Results in this compound Studies

| Study | Model System | Reported IC50 (μM) | Possible Bias |

|---|---|---|---|

| A | HEK293 cells | 0.45 | Serum-free conditions |

| B | Mouse primary cells | 5.2 | Differential metabolism |

Q. 2.2. What strategies optimize this compound’s experimental protocols for reproducibility?

- Protocol Optimization :

- Pre-screen solvents for compatibility with this compound’s stability .

- Use reference standards (e.g., USP-grade this compound) to minimize batch variability.

- Documentation : Follow the ARRIVE guidelines for in vivo studies to ensure transparency .

Q. 2.3. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

Q. 2.4. What statistical methods are appropriate for analyzing dose-response anomalies in this compound studies?

- Non-linear regression (e.g., Hill equation) to model atypical dose curves.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Methodological Frameworks for Collaborative Research

Q. 3.1. How to design interdisciplinary studies on this compound’s environmental impact?

- Team Structure : Include chemists (stability assays), ecotoxicologists (LC50 testing), and data scientists (predictive modeling) .

- Standardization : Share protocols via platforms like Protocols.io to ensure consistency across labs .

Q. 3.2. What ethical considerations apply to this compound research involving animal models?

- Approval : Obtain IACUC approval with justification for species selection and sample sizes .

- Alternatives : Prioritize in silico models (e.g., molecular docking) for preliminary screening .

Data Management and Validation

Q. 4.1. How should researchers archive raw spectroscopic data for peer review?

- Format : Upload FID files (NMR), raw chromatograms (HPLC), and mass spectra to repositories like Zenodo or Figshare .

- Metadata : Include instrument parameters (e.g., magnetic field strength, column type) for reproducibility .

Q. 4.2. What validation techniques confirm this compound’s purity in long-term stability studies?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Forced Degradation : Use acidic/alkaline hydrolysis to identify breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.